[(Z)-but-2-en-2-yl]-trimethylsilane
CAS No.: 87842-32-8
Cat. No.: VC20764315
Molecular Formula: C7H16Si
Molecular Weight: 128.29 g/mol
* For research use only. Not for human or veterinary use.
![[(Z)-but-2-en-2-yl]-trimethylsilane - 87842-32-8](/images/no_structure.jpg)
Specification
CAS No. | 87842-32-8 |
---|---|
Molecular Formula | C7H16Si |
Molecular Weight | 128.29 g/mol |
IUPAC Name | [(Z)-but-2-en-2-yl]-trimethylsilane |
Standard InChI | InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
Standard InChI Key | QOZLCBPYZLFNST-SREVYHEPSA-N |
Isomeric SMILES | C/C=C(/C)\[Si](C)(C)C |
SMILES | CC=C(C)[Si](C)(C)C |
Canonical SMILES | CC=C(C)[Si](C)(C)C |
Introduction
Chemical Structure and Physical Properties
[(Z)-but-2-en-2-yl]-trimethylsilane consists of a trimethylsilyl group attached to a Z-configuration but-2-ene fragment. The compound features a carbon-silicon bond, with the silicon atom directly connected to the C2 position of the butene chain. The Z-configuration indicates that the methyl group and the trimethylsilyl group are positioned on the same side of the carbon-carbon double bond, giving the molecule its distinctive geometric arrangement .
Basic Physical Properties
The physical properties of [(Z)-but-2-en-2-yl]-trimethylsilane are summarized in the following table:
Structural Characteristics
The structural features of [(Z)-but-2-en-2-yl]-trimethylsilane include a central carbon-carbon double bond with Z-configuration, where one carbon bears a methyl group and the other bears both a methyl group and a trimethylsilyl substituent. This arrangement results in a molecule with interesting electronic and steric properties that could influence its reactivity in various chemical transformations .
Nomenclature and Chemical Identifiers
[(Z)-but-2-en-2-yl]-trimethylsilane has several systematic and common names used to identify it in chemical literature and databases. Understanding these alternative designations is important for comprehensive literature searches and proper compound identification.
Systematic Nomenclature
The IUPAC name for this compound is [(Z)-but-2-en-2-yl]-trimethylsilane, which describes the Z-configuration of the double bond in the but-2-ene chain and indicates the attachment of a trimethylsilyl group . The compound can also be described using various systematic naming conventions:
Registry Numbers and Alternative Identifiers
The compound has been assigned various registry numbers and identifiers in different chemical databases:
Identifier Type | Value | Source |
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CAS Registry Number | 87842-32-8 | |
Alternative CAS Number | 10111-13-4 | |
Nikkaji Number | J121.223K J409.249J |
These multiple identifiers reflect the compound's presence in various chemical databases and classification systems, which is important for cross-referencing across different scientific resources.
Synthesis Methods
Possible Synthetic Approaches
Typical approaches to synthesizing vinylsilanes like [(Z)-but-2-en-2-yl]-trimethylsilane might include:
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Hydrosilylation of alkynes with catalytic control to achieve Z-stereoselectivity
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Metal-catalyzed coupling of vinyl halides with silyl metal reagents
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Peterson olefination with appropriate stereochemical control
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Silyl-cupration of alkynes followed by protonation
These methods represent general approaches to vinylsilane synthesis and would need to be specifically optimized for the target compound to ensure the correct regiochemistry and stereochemistry.
Stereoselective Considerations
Achieving the Z-configuration in [(Z)-but-2-en-2-yl]-trimethylsilane would require careful control of reaction conditions. The stereoselectivity could be influenced by:
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Choice of catalyst systems
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Temperature and solvent effects
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Steric factors of reagents
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Use of directing groups
For definitive synthetic procedures, specialized literature focused specifically on the synthesis of [(Z)-but-2-en-2-yl]-trimethylsilane would need to be consulted.
Structural Comparison with Related Compounds
To better understand [(Z)-but-2-en-2-yl]-trimethylsilane, it's instructive to compare it with structurally related compounds mentioned in the search results.
Comparison with Other Butene Derivatives
The search results included information about (Z)-2-bromo-2-butene , which shares the butene backbone with our target compound but contains a bromo substituent instead of a trimethylsilyl group. This comparison reveals some interesting differences:
Property | [(Z)-but-2-en-2-yl]-trimethylsilane | (Z)-2-bromo-2-butene |
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Molecular Formula | C₇H₁₆Si | C₄H₇Br |
Molecular Weight | 128.29 g/mol | 135.002 g/mol |
Functional Group | Trimethylsilyl | Bromo |
Boiling Point | Not specified in results | 84°C |
Density | Not specified in results | 1.332 g/mL at 25°C |
Melting Point | Not specified in results | -111.2°C |
This comparison highlights how replacing a bromine atom with a trimethylsilyl group significantly changes the molecular formula and likely the physical properties and reactivity of the compound .
Comparison with Other Silyl Compounds
The search results also mentioned trimethylsilyl (Z)-2-trimethylsilyloxybut-2-enoate , which contains a similar but-2-ene backbone with different functional groups. This compound features a more complex structure with oxygen-containing functional groups and two trimethylsilyl groups in different chemical environments.
These structural comparisons demonstrate how the basic butene framework can be modified with different substituents to create compounds with potentially diverse properties and applications.
Database Presence and Information Sources
[(Z)-but-2-en-2-yl]-trimethylsilane has been cataloged in several chemical databases and information sources, indicating recognition within the chemical community despite limited detailed research findings in the search results.
Database Listings
The compound is listed in the following databases:
The presence in patent databases suggests that the compound may have industrial or synthetic applications that have been documented in patent literature.
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